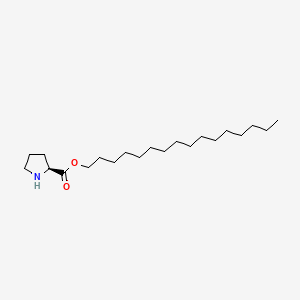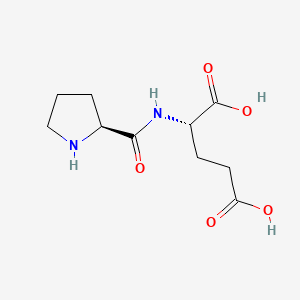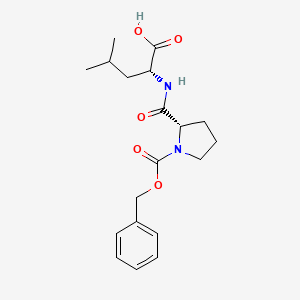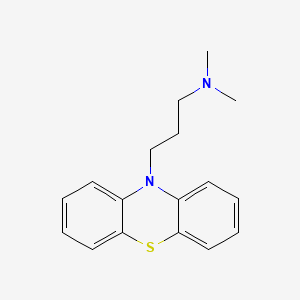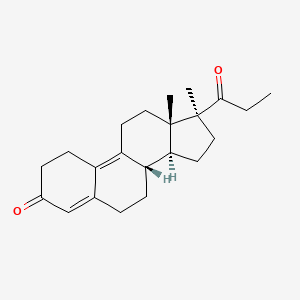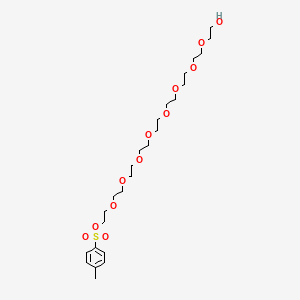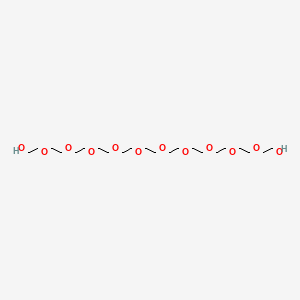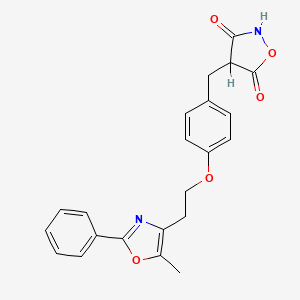
Reglitazar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reglitazar is an isoxazolidine-3,5-dione derivative developed by Pfizer for the treatment of diabetes mellitus types 1 and 2. It is notable for being the first non-thiazolidinedione to enter clinical trials . This compound acts as an agonist of peroxisome proliferator-activated receptor gamma and alpha, which are key regulators of glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reglitazar can be synthesized through the reaction of N-benzoylaspartic acid beta-methyl ester with acetic anhydride, followed by decarboxylation to yield 3-benzoylamino-4-oxovalerate . This intermediate is then reacted with hydroxylamine to form the final product .
Industrial Production Methods
The industrial production of this compound involves the optimization of the synthetic route to ensure high yield and purity. This typically includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Reglitazar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Reglitazar has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of isoxazolidine derivatives.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Explored for its potential in treating diabetes and related metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals targeting metabolic pathways
Mechanism of Action
Reglitazar exerts its effects by acting as an agonist of peroxisome proliferator-activated receptor gamma and alpha . These receptors play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, reduces blood glucose levels, and lowers triglyceride levels .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: Another dual agonist of peroxisome proliferator-activated receptor gamma and alpha, used for similar therapeutic purposes.
Saroglitazar: A dual agonist with a similar mechanism of action, primarily used to control blood glucose and lipid levels.
Uniqueness of Reglitazar
This compound is unique in its chemical structure as an isoxazolidine-3,5-dione derivative, distinguishing it from other compounds like thiazolidinediones. Its dual agonist activity on peroxisome proliferator-activated receptor gamma and alpha provides a synergistic effect on glucose and lipid metabolism, making it a promising candidate for treating metabolic disorders .
Properties
| Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha. | |
CAS No. |
170861-63-9 |
Molecular Formula |
C22H20N2O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25) |
InChI Key |
QBQLYIISSRXYKL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O |
Appearance |
Solid powder |
| 170861-63-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Reglitazar; JTT-501; PNU-182716; PNU-716; JTT501; PNU182716; PNU716; FK-614; FK614; Reglixane. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


